molecular formula C18H16N2O5 B8712938 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- CAS No. 101732-28-9

1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-

Cat. No.: B8712938
CAS No.: 101732-28-9
M. Wt: 340.3 g/mol
InChI Key: DRLZMMIQNNWJQC-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- is a complex organic compound that features a nitrophenoxy group attached to a butyl chain, which is further connected to an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-nitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 4-nitrophenoxybutane: The 4-nitrophenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-nitrophenoxybutane.

    Cyclization to isoindole-1,3-dione: The final step involves the reaction of 4-nitrophenoxybutane with phthalic anhydride under reflux conditions to yield 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-[4-(4-Aminophenoxy)butyl]-1H-isoindole-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isoindole-1,3-dione core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy group but differ in their core structure.

    Indole Derivatives: Compounds with an indole core, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have similar biological activities but different structural features.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- is unique due to its combination of a nitrophenoxy group and an isoindole-1,3-dione core

Properties

CAS No.

101732-28-9

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)butyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c21-17-15-5-1-2-6-16(15)18(22)19(17)11-3-4-12-25-14-9-7-13(8-10-14)20(23)24/h1-2,5-10H,3-4,11-12H2

InChI Key

DRLZMMIQNNWJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14.0 g of 4-nitrophenol in 250 ml of dimethylformamide is treated with 6.0 g of sodium methoxide. After 15 minutes, 28.2 g of 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione is added, and the mixture then stirred at room temperature for 16 hours. The reaction mixture is diluted with 1500 ml of cold water, the precipitated solid collected, washed with water, and dried. Recrystallization from ethanol gives the desired compound, m.p. 112°-114° C.
Quantity
14 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

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